molecular formula C20H18ClN3O2S B2667029 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 899988-18-2

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2667029
CAS No.: 899988-18-2
M. Wt: 399.89
InChI Key: FUWDARSJIWFHCZ-UHFFFAOYSA-N
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Description

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a sulfanyl group, and a substituted acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a pyrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide apart from similar compounds is its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-7-8-15(11-16(13)21)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWDARSJIWFHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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